cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a ketone-substituted ethyl chain and a 4-nitrophenyl group. Its molecular formula is C₁₅H₁₅NO₅, with a molecular weight of 289.28 g/mol (exact mass: 289.0954) . The compound’s structure includes a cyclopentane ring with a carboxylic acid group at position 1 and a 2-oxo-2-(4-nitrophenyl)ethyl substituent at position 3 in the cis configuration.
This compound is primarily used in laboratory research for synthesizing complex molecules, with stringent safety protocols due to its reactive nitro group . No direct carcinogenicity data are available, but analogous compounds with nitro substituents often require precautions against inhalation and skin contact .
Properties
CAS No. |
733740-50-6 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1 |
InChI Key |
RWOYBZNKIHKTAM-KOLCDFICSA-N |
SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
Core Building Blocks
The synthesis begins with two primary precursors:
- Cyclopentanone derivatives : Serve as the cyclopentane backbone source.
- 4-Nitrobenzaldehyde : Introduces the aromatic nitro group and ketone functionality.
Table 1: Key Starting Material Properties
| Component | Role | Purity Requirements |
|---|---|---|
| Cyclopentanone | Cyclopentane ring formation | ≥98% (anhydrous) |
| 4-Nitrobenzaldehyde | Aromatic nitro ketone source | ≥99% (crystalline) |
| Lithium diisopropylamide | Base for aldol condensation | 1.0M in THF |
Synthetic Pathways
Aldol Condensation
The initial step forms the carbon-carbon bond between cyclopentanone and 4-nitrobenzaldehyde:
Reaction Mechanism :
- Deprotonation of cyclopentanone using LDA at -78°C generates enolate.
- Nucleophilic attack on 4-nitrobenzaldehyde yields β-hydroxy ketone intermediate.
- Dehydration under acidic conditions (H2SO4, 50°C) produces α,β-unsaturated ketone.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | -78°C to 0°C | +22% yield at -78°C |
| Solvent | Tetrahydrofuran | Minimal side products |
| Reaction Time | 4-6 hours | Max conversion at 5h |
Ketone Reduction
Selective reduction of the α,β-unsaturated ketone to install the ethyl bridge:
Protocol :
- Catalyst : Palladium on carbon (5% w/w) under H2 atmosphere (3 bar).
- Solvent System : Ethanol/water (9:1 v/v) at 25°C.
- Stereochemical Control : Hydrogenation proceeds via syn addition, favoring cis-configuration.
Critical Factors :
- Excessive H2 pressure (>5 bar) leads to over-reduction of the nitro group.
- Catalyst loading below 3% results in incomplete conversion.
Carboxylic Acid Installation
Oxidation of the cyclopentane methyl group to carboxylic acid:
Two-Stage Process :
- Primary Oxidation : KMnO4 in acidic medium (H2SO4/H2O) at 80°C converts methyl to carboxyl.
- Workup : Neutralization with NaHCO3 followed by extraction (EtOAc).
Yield Comparison :
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| KMnO4 | 80 | 68 |
| CrO3 | 60 | 54 |
| NaClO2 | 25 | 41 |
Stereochemical Control
Cis-Isomer Selectivity
The target compound's biological relevance necessitates >95% cis-isomer purity. Key strategies include:
Crystallization-Induced Asymmetric Transformation :
Industrial-Scale Production
Continuous Flow Synthesis
Recent patent advancements describe a telescoped process:
Reactor Design :
- Aldol condensation in microchannel reactor (residence time: 2 min).
- Hydrogenation in packed-bed reactor (Pd/Al2O3 catalyst).
- Oxidation in falling-film reactor.
Advantages :
Analytical Characterization
Quality Control Metrics
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | Reverse-phase C18 | ≥99.0% |
| Cis:Trans Ratio | Chiral SFC | ≥98:2 |
| Residual Solvents | GC-FID | ≤500 ppm total |
Comparative Method Analysis
Academic vs. Industrial Approaches
| Factor | Academic Protocol | Industrial Process |
|---|---|---|
| Cycle Time | 72 hours | 8 hours |
| Cis-Isomer Yield | 76% | 94% |
| Environmental Impact | PMI = 58 | PMI = 12 |
PMI: Process Mass Intensity (kg waste/kg product)
Emerging Methodologies
Critical Challenges
Nitro Group Stability
The electron-withdrawing nitro group necessitates careful pH control:
- Degradation occurs above pH 9 (hydrolysis to amine).
- Stabilized by buffering oxidation steps at pH 2-4.
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the ketone position, facilitating nucleophilic additions .
- Substituent position (para vs. meta/ortho) significantly impacts steric and electronic properties. For example, the 4-nitrophenyl derivative exhibits higher polarity than trifluoromethyl analogs, affecting solubility and reactivity .
- Lipophilicity : Trifluoromethyl groups increase logP values, making these analogs more suitable for lipid membrane penetration in drug design .
Biological Activity
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for its interactions with various biological targets, including enzymes and receptors. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse sources.
- Molecular Formula: C14H15NO5
- Molecular Weight: 277.28 g/mol
- CAS Number: 733740-50-6
Synthesis Methods
The synthesis of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves several chemical reactions, including:
- Aldol Condensation: The reaction of cyclopentanone with 4-nitrobenzaldehyde under basic conditions.
- Oxidation: The resulting aldol product can be oxidized to form the desired carboxylic acid derivative.
- Purification: Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
The biological activity of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's selectivity and efficacy.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have indicated that cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several nitrophenyl derivatives, including cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can significantly reduce the viability of breast cancer cells by inducing apoptosis. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins . Further research is needed to explore its efficacy in vivo and determine its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | C14H15NO5 | Antimicrobial, Anticancer |
| trans-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | C14H15NO5 | Limited studies available |
| 3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid | C15H17NO5 | Potentially similar activities |
Q & A
Q. What are the standard synthetic routes for preparing cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid?
The compound is synthesized via multi-step organic reactions, typically starting with cyclopentane ring formation followed by introduction of the carboxylic acid and nitrophenyl groups. Key steps include alkylation of cyclopentane derivatives and nitration of aromatic precursors. Reaction conditions (temperature, solvent polarity, and catalysts) are critical for stereochemical control and yield optimization. Analytical techniques like NMR and mass spectrometry are used to confirm purity and structure .
Q. Which spectroscopic methods are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Infrared (IR) spectroscopy identifies carbonyl and nitro group vibrations. High-performance liquid chromatography (HPLC) ensures purity .
Q. What physicochemical properties influence its experimental handling?
Key properties include:
- Solubility : Limited in polar solvents due to the hydrophobic cyclopentane and aromatic moieties; dimethyl sulfoxide (DMSO) is often used for biological assays.
- Stability : Sensitive to light and heat; store at -20°C under inert conditions.
- logP : ~2.5–3.0 (predicted), indicating moderate lipophilicity .
Q. What biological activities have been reported for structurally similar compounds?
Analogues with fluorinated or nitrophenyl groups show enzyme inhibitory effects (e.g., carboxylesterases) and anti-inflammatory activity. The nitro group may enhance electron-withdrawing effects, improving target binding .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitro group introduction?
Nitration efficiency depends on the electronic environment of the aromatic ring. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Ortho/para-directing groups on the phenyl ring can be leveraged to position the nitro group. Monitor reaction progress via TLC and quench with ice to prevent over-nitration .
Q. What strategies resolve discrepancies in biological activity data across studies?
Conflicting results may arise from assay conditions (e.g., pH, co-solvents) or impurities. Validate activity through dose-response curves, orthogonal assays (e.g., enzymatic vs. cellular), and structural re-characterization. Compare with positive controls like known carboxylesterase inhibitors .
Q. How can computational modeling predict solubility and bioavailability?
Use molecular dynamics simulations to estimate solvation free energy or quantum mechanical calculations for pKa prediction. Tools like COSMO-RS or SwissADME provide logP and solubility forecasts. Experimental validation via shake-flask methods is recommended .
Q. What modifications improve metabolic stability without compromising activity?
Replace the nitro group with bioisosteres like trifluoromethyl or cyano groups. Introduce steric hindrance near metabolically labile sites (e.g., cyclopentane-methylation). Evaluate derivatives using liver microsome assays and LC-MS metabolite profiling .
Q. How do substituent positions on the phenyl ring affect structure-activity relationships (SAR)?
Para-substitution (e.g., nitro, trifluoromethyl) enhances electron withdrawal, improving enzyme inhibition. Meta-substitution may reduce steric clashes in binding pockets. Compare IC₅₀ values of derivatives in enzyme inhibition assays .
Q. What techniques elucidate the mechanism of enzyme inhibition?
Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Molecular docking (AutoDock Vina) identifies binding poses, while surface plasmon resonance (SPR) measures binding affinity. Validate with site-directed mutagenesis of target enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
